2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride
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Overview
Description
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a bicyclic amine derivative, specifically a tropane alkaloid, which is known for its interesting biological activities. This compound is often used in scientific research due to its unique structure and properties.
Mechanism of Action
Target of Action
The primary target of 2-{8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have been reported to have various biological activities . The stereochemical control in these compounds is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
Tropane alkaloids are known to interact with various neurotransmitter systems in the nervous system .
Result of Action
The specific molecular and cellular effects of 2-{8-Azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold have been reported to exhibit nematicidal activity .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the desired stereochemistry and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but lacks the ethan-1-ol group.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: This derivative has a methyl group at the 8-position, which can influence its biological activity and chemical reactivity.
Uniqueness
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an alcohol and an amine group. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-4-3-7-5-8-1-2-9(6-7)10-8;/h7-11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFWFWRIVKYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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